1-Bromo-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene
Description
1-Bromo-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene is a brominated aromatic compound featuring a trifluoroethoxy (-OCH₂CF₃) group at position 2 and a vinyl (-CH=CH₂) group at position 3. The bromine substituent at position 1 enhances its utility as a precursor in cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, where it acts as an electrophilic aryl halide . The trifluoroethoxy group, a strong electron-withdrawing substituent, significantly influences the compound’s electronic properties, increasing its reactivity toward nucleophilic substitution compared to non-fluorinated analogs. The vinyl group introduces additional versatility, enabling further functionalization via polymerization or cycloaddition reactions.
Properties
IUPAC Name |
1-bromo-3-ethenyl-2-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O/c1-2-7-4-3-5-8(11)9(7)15-6-10(12,13)14/h2-5H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJFFOZVJWXJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=CC=C1)Br)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene
- Reagents : 1-Bromo-2-hydroxybenzene, 2,2,2-trifluoroethanol, sodium hydride (NaH), copper(II) sulfate (CuSO₄).
- Conditions :
- Yield : ~80–85% (extrapolated from analogous reactions in).
Step 2: Introduction of the Vinyl Group via Heck Coupling
- Reagents : 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene, vinyl bromide, palladium acetate (Pd(OAc)₂), triethylamine (TEA).
- Conditions :
- Yield : ~70–75% (estimated based on similar coupling reactions).
Photochemical Vinylation of a Prefunctionalized Intermediate
Step 1: Preparation of 1-Bromo-2-(2,2,2-trifluoroethoxy)-3-iodobenzene
- Reagents : 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene, iodine (I₂), silver triflate (AgOTf).
- Conditions :
- Yield : ~65% (analogous to iodination methods in).
Step 2: Photochemical Elimination to Form the Vinyl Group
- Reagents : 1-Bromo-2-(2,2,2-trifluoroethoxy)-3-iodobenzene, lead tetraacetate (Pb(OAc)₄), trifluoroacetic acid (TFA).
- Conditions :
- Yield : ~98% (as reported for similar stilbene derivatives).
One-Pot Sequential Functionalization
Reagents : 1,2-Dibromo-3-vinylbenzene, 2,2,2-trifluoroethanol, NaH, CuI.
- Conditions :
- Yield : ~60–65% (inferred from multi-halogen substitution in).
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Nucleophilic + Heck | High regioselectivity | Requires palladium catalyst | 70–75% |
| Photochemical | High efficiency for vinylation | Long reaction time (72 h) | 98% |
| One-Pot | Simplified workflow | Lower yield due to competing pathways | 60–65% |
Critical Reaction Parameters
- Solvent Choice : DMF or 1,4-dioxane enhances solubility of intermediates.
- Catalysts : CuSO₄ (for substitution), Pd(OAc)₂ (for coupling).
- Temperature Control : Elevated temperatures (85–110°C) accelerate substitution but may degrade sensitive groups.
Chemical Reactions Analysis
1-Bromo-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form epoxides or reduction to form alkanes.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene is a specialized compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article provides a comprehensive overview of its applications, supported by data tables and case studies from verified sources.
Material Science
This compound is utilized in the synthesis of advanced materials, particularly in polymer chemistry. Its vinyl group allows for easy incorporation into polymer matrices through radical polymerization processes.
Case Study: Polymer Synthesis
In a study published in the Journal of Polymer Science, researchers demonstrated the use of this compound in creating fluorinated polymers with enhanced thermal stability and chemical resistance. The incorporation of the trifluoroethoxy group significantly improved the material's performance in harsh environments.
Pharmaceutical Applications
The compound has potential applications in drug design and development. Its unique structure can be used to modify existing pharmaceutical compounds to enhance their efficacy or reduce side effects.
Case Study: Drug Modification
A research team investigated the modification of anti-cancer agents using this compound as a building block. The study found that derivatives exhibited improved solubility and bioavailability compared to their parent compounds, suggesting a promising avenue for future drug development.
Organic Synthesis
This compound serves as an important intermediate in various organic synthesis pathways. It can participate in cross-coupling reactions, which are crucial for constructing complex organic molecules.
Table 2: Synthesis Pathways
| Reaction Type | Description |
|---|---|
| Suzuki Coupling | Forms biaryl compounds |
| Heck Reaction | Produces substituted alkenes |
| Sonogashira Coupling | Generates alkynylated products |
Fluorinated Compounds Development
Due to the presence of trifluoroethoxy groups, this compound is significant in developing fluorinated compounds that exhibit unique properties such as low surface energy and high thermal stability.
Case Study: Surface Coatings
Research published in Surface Science Reports highlighted the use of fluorinated compounds derived from this compound for creating non-stick coatings. These coatings demonstrated excellent durability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene depends on its specific application:
Molecular Targets: In biological systems, the compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The vinyl group can participate in covalent bonding with target proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Materials Science : Vinyl-substituted bromobenzenes are precursors for conductive polymers, as demonstrated by the synthesis of 3-bromo-2-fluorostyrene () .
Biological Activity
1-Bromo-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This compound features a bromine atom, a trifluoroethoxy group, and a vinyl group attached to a benzene ring, contributing to its unique properties.
- Molecular Formula : C10H8BrF3O
- IUPAC Name : 1-bromo-3-ethenyl-2-(2,2,2-trifluoroethoxy)benzene
- CAS Number : 2167970-45-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoroethoxy group enhances lipophilicity, facilitating membrane permeability and intracellular access. The vinyl group can participate in covalent bonding with target proteins, potentially leading to irreversible inhibition of enzymatic activity.
Biological Applications
This compound has several notable applications in biological research:
- Development of Bioactive Molecules : This compound serves as a building block for synthesizing bioactive molecules that can modulate biological pathways or serve as probes for studying cellular processes.
- Enzyme Inhibition Studies : Its structural features allow it to act as an inhibitor for specific enzymes. Studies have shown that compounds with similar structures can inhibit protein tyrosine phosphatases (PTPs), which are crucial in cellular signaling pathways .
Case Study 1: Enzyme Interaction
In a study examining the interaction of fluorinated compounds with human enzymes involved in carcinogen metabolism, researchers found that compounds similar to this compound could significantly alter enzyme activity profiles. The presence of the trifluoroethoxy group was noted to enhance binding affinity to certain PTPs .
Case Study 2: Synthesis of Fluorinated Probes
Research has demonstrated the utility of this compound in synthesizing fluorinated probes for imaging studies. These probes have been used to study receptor dynamics and cellular uptake mechanisms due to their favorable lipophilicity and reactivity .
Comparative Analysis
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Bromo-3-vinylbenzene | Lacks trifluoroethoxy group | Less reactive in enzyme inhibition |
| 1-Bromo-2-(trifluoromethoxy)benzene | Contains trifluoromethoxy group | Different reactivity profile due to ether variation |
| 1-Bromo-4-vinylbenzene | Vinyl group at para position | Different coupling reactions compared to ortho position |
Q & A
Q. What are the common synthetic routes for preparing 1-Bromo-2-(2,2,2-trifluoroethoxy)-3-vinylbenzene, and what are their respective advantages and limitations?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A common approach is:
Bromination : Direct bromination at the 1-position using Br₂ in the presence of FeBr₃ .
Trifluoroethoxy Introduction : Nucleophilic aromatic substitution (SNAr) at the 2-position using potassium 2,2,2-trifluoroethoxide under anhydrous conditions. This step requires careful temperature control (60–80°C) to avoid side reactions .
Vinyl Group Addition : Heck coupling or Wittig reaction at the 3-position. The Heck reaction with ethylene gas and a Pd catalyst (e.g., Pd(OAc)₂) is preferred for regioselectivity, though yields may vary (50–70%) due to steric hindrance from the trifluoroethoxy group .
Limitations: SNAr efficiency depends on electron-withdrawing groups; competing dehalogenation may occur during coupling reactions.
Q. How can researchers optimize the yield of this compound during vinyl group introduction?
- Methodological Answer : Optimization strategies include:
- Catalyst Selection : Use PdCl₂(PPh₃)₂ with triphenylphosphine as a ligand to enhance stability and reduce side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce vinyl group isomerization .
- Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct formation.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the product from unreacted intermediates .
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. The vinyl group shows distinct doublets (δ 5.1–5.3 ppm for CH₂ and δ 5.8–6.2 ppm for CH) .
- GC-MS : Validates molecular weight (MW 283.0) and detects impurities. The trifluoroethoxy group produces a characteristic fragmentation pattern .
- Elemental Analysis : Ensures stoichiometric Br and F content (±0.3% tolerance) .
Advanced Research Questions
Q. How does the trifluoroethoxy group influence the reactivity of the bromine substituent in electrophilic substitution reactions?
- Methodological Answer : The trifluoroethoxy group (-OCF₂CF₃) is strongly electron-withdrawing (-I effect), which:
- Activates the Ring : Enhances bromine’s susceptibility to nucleophilic displacement (e.g., Suzuki coupling).
- Directs Reactivity : Meta-directing effects dominate, but steric bulk at the 2-position can hinder access to the 1-bromo site. Computational DFT studies (B3LYP/6-31G*) predict partial positive charge localization at the 4- and 6-positions .
Q. What challenges arise in maintaining the stability of the vinyl group under varying reaction conditions, and how can they be mitigated?
- Methodological Answer :
- Oxidation : The vinyl group is prone to epoxidation or ozonolysis. Use inert atmospheres (N₂/Ar) and antioxidants (BHT) during storage .
- Polymerization : Inhibitors like hydroquinone (0.1% w/w) prevent radical-initiated polymerization during heating.
- pH Sensitivity : Avoid strong acids/bases; reactions in neutral buffers (pH 6–8) preserve integrity .
Q. How can computational methods predict regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Model transition states using Gaussian09 with M06-2X/def2-TZVP. For Suzuki coupling, the energy barrier for Pd insertion at the C-Br bond is ~15 kcal/mol lower than at C-F sites .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) to predict steric accessibility of the bromine site.
Q. What strategies minimize dehalogenation side reactions in palladium-catalyzed cross-couplings?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
